molecular formula C7H3BrF2O2 B110653 3-Bromo-2,6-difluorobenzoic acid CAS No. 28314-81-0

3-Bromo-2,6-difluorobenzoic acid

Cat. No. B110653
CAS RN: 28314-81-0
M. Wt: 237 g/mol
InChI Key: WEBVJSPIUIPJKV-UHFFFAOYSA-N
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Patent
US08247403B2

Procedure details

To a mixed solution of 1.6N solution of n-butyllithium in hexane (9.4 ml, 15.0 mmol) and tetrahydrofuran (20 ml) were successively added 2,2,6,6-tetramethylpiperidine (2.50 ml, 15.0 mmol) and 1-bromo-2,4-difluorobenzene (2.90 g, 15.0 mmol) at −78° C., and the mixture was stirred at −78° C. for 1 hr. The pulverized dry ice (5 g) was added, and the mixture was stirred at −78° C. for 2 hr. Saturated aqueous ammonium chloride solution (5 ml) was added to the reaction mixture, and the mixture was stirred at room temperature for 30 min. Water (10 ml) and 1N hydrochloric acid (30 ml) were added, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Hexane was added to the residue, and desired product (2.30 g, 64.6%) was collected by filtration as a solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
2.9 g
Type
reactant
Reaction Step Six
Quantity
5 g
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
reactant
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.CC1(C)CCCC(C)(C)N1.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([F:29])=[CH:25][C:24]=1[F:30].[C:31](=[O:33])=[O:32].[Cl-].[NH4+].Cl>O1CCCC1.O>[Br:22][C:23]1[C:24]([F:30])=[C:25]([C:26]([F:29])=[CH:27][CH:28]=1)[C:31]([OH:33])=[O:32] |f:5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
9.4 mL
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Six
Name
Quantity
2.9 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)F
Step Seven
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)=O
Step Eight
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Nine
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the residue, and desired product (2.30 g, 64.6%)
FILTRATION
Type
FILTRATION
Details
was collected by filtration as a solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.